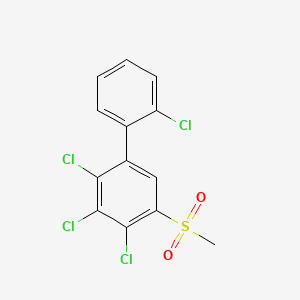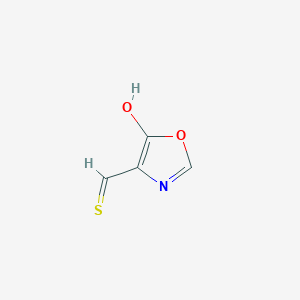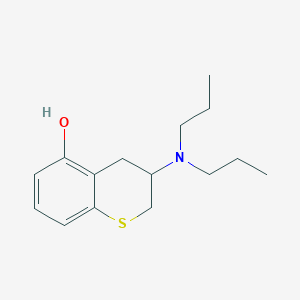![molecular formula C13H25O6P B14317678 Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate CAS No. 113537-76-1](/img/structure/B14317678.png)
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is an organic compound with a complex structure that includes both ester and phosphanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate chemistry and nucleophilic substitution reactions are likely employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including α,β-alkenal derivatives and lower rim-phosphonylated calixarenes.
Medicine: Its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate (diethyl malonate): This compound is similar in structure but lacks the phosphanyl group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Diethyl phosphonoacetaldehyde diethyl acetal: A related compound with similar reactivity but different functional groups.
Uniqueness
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is unique due to the presence of both ester and phosphanyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to simpler analogs.
Propiedades
| 113537-76-1 | |
Fórmula molecular |
C13H25O6P |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
diethyl 2-(2-diethoxyphosphanylethyl)propanedioate |
InChI |
InChI=1S/C13H25O6P/c1-5-16-12(14)11(13(15)17-6-2)9-10-20(18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
Clave InChI |
WKJOZFZPEPSWNA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCP(OCC)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


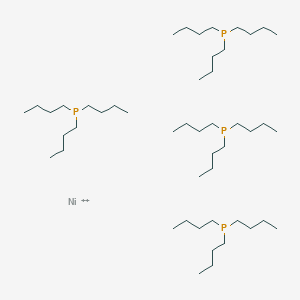
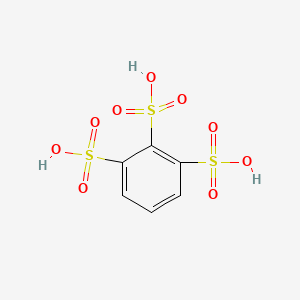
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)



